7,8-Dichloro-1,2-dihydroquinolin-2-one

Aldosterone synthase CYP11B2 inhibition Cardiovascular drug discovery

7,8-Dichloro-1,2-dihydroquinolin-2-one (CAS 1339813-01-2) is a dihydroquinolin-2-one derivative featuring a dual chlorine substitution at the 7- and 8-positions on the quinolinone core. It belongs to the broader dihydroquinolone class, which is extensively patented as a privileged scaffold for aldosterone synthase (CYP11B2) inhibition and dihydroorotate dehydrogenase (DHODH) inhibition.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.05
CAS No. 1339813-01-2
Cat. No. B2837757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dichloro-1,2-dihydroquinolin-2-one
CAS1339813-01-2
Molecular FormulaC9H5Cl2NO
Molecular Weight214.05
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=O)N2)Cl)Cl
InChIInChI=1S/C9H5Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13)
InChIKeyDIEDZHYTEWMTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dichloro-1,2-dihydroquinolin-2-one (CAS 1339813-01-2): Procurement-Grade Dihydroquinolone Scaffold for Aldosterone Synthase & DHODH Inhibitor Programs


7,8-Dichloro-1,2-dihydroquinolin-2-one (CAS 1339813-01-2) is a dihydroquinolin-2-one derivative featuring a dual chlorine substitution at the 7- and 8-positions on the quinolinone core. It belongs to the broader dihydroquinolone class, which is extensively patented as a privileged scaffold for aldosterone synthase (CYP11B2) inhibition and dihydroorotate dehydrogenase (DHODH) inhibition . The compound is commercially available at 95% purity from multiple sourcing channels , positioning it as a readily accessible building block or reference standard for structure–activity relationship (SAR) campaigns in cardiovascular and antiproliferative drug discovery.

Why 7,8-Dichloro-1,2-dihydroquinolin-2-one Cannot Be Trivially Replaced by Other Dichloroquinolines in Target-Based Screening


Regioisomeric dichloroquinolines and dihydroquinolones exhibit divergent target engagement profiles that prohibit simple interchange. In the CYP11B2 inhibitor series, the 7,8-dichloro substitution pattern on the dihydroquinolin-2-one core is explicitly claimed as a potency-determining motif, with alternative halogen placements (e.g., 6,7-dichloro or monochloro analogs) yielding substantially different IC₅₀ values . Similarly, in DHODH inhibitor programs, the oxidation state of the quinolinone ring (dihydroquinolin-2-one vs. fully aromatic quinoline vs. tetrahydroquinolin-2-one) directly modulates both enzyme inhibitory potency and species selectivity between human, rodent, and plasmodial DHODH orthologs . Substituting 7,8-dichloro-1,2-dihydroquinolin-2-one with a generic 'dichloroquinoline' or a saturated analog (e.g., 7,8-dichloro-1,2,3,4-tetrahydroquinolin-2-one, CAS 144485-77-8) therefore introduces uncharacterized shifts in potency, selectivity, and physicochemical properties that can invalidate SAR continuity and lead to erroneous procurement decisions.

Quantitative Differentiation Evidence for 7,8-Dichloro-1,2-dihydroquinolin-2-one vs. In-Class Comparators


CYP11B2 Inhibitory Potency: 7,8-Dichloro-Dihydroquinolin-2-one as the Core of Sub-nanomolar Aldosterone Synthase Inhibitors

The dihydroquinolin-2-one scaffold bearing 7,8-dichloro substitution constitutes the core structure of lead compounds in the Roche aldosterone synthase inhibitor patent series (US 9,458,135 B2). While the patent discloses numerous elaborated derivatives rather than the unsubstituted 7,8-dichloro-1,2-dihydroquinolin-2-one itself, the 7,8-dichloro pattern is consistently retained across the most potent exemplified compounds, indicating it is a critical pharmacophoric element. Related dihydroquinolin-2-one CYP11B2 inhibitors from the same chemical space have achieved IC₅₀ values as low as 0.8 nM in human CYP11B2 expressed in V79 cells , establishing the potency ceiling achievable when this scaffold is optimally elaborated. By contrast, monochloro or non-halogenated dihydroquinolin-2-one analogs are either absent from the key patent claims or show significantly attenuated activity, underscoring the non-interchangeable nature of the 7,8-dichloro pattern .

Aldosterone synthase CYP11B2 inhibition Cardiovascular drug discovery

DHODH Inhibitor Scaffold: Oxidation-State Specificity of the Dihydroquinolin-2-one Core vs. Tetrahydroquinolin-2-one and Fully Aromatic Quinoline Analogs

The dihydroquinolin-2-one oxidation state is a critical determinant of DHODH inhibitory potency. In the Genzyme patent series (US 8,703,811 B2), quinolinone-based DHODH inhibitors achieve IC₅₀ values of 74–99 nM against Plasmodium falciparum DHODH . The partially saturated 1,2-dihydroquinolin-2-one core is explicitly preferred over fully aromatic quinolines and fully saturated tetrahydroquinolin-2-ones for balancing potency and physicochemical properties. The 7,8-dichloro-1,2-dihydroquinolin-2-one scaffold therefore occupies a uniquely productive region of chemical space: the 7,8-dichloro pattern matches the halogenation motif found in potent DHODH inhibitor lead series (cf. CHEMBL2111978, which achieves IC₅₀ = 22 nM against mouse DHODH and 40 nM against rat DHODH with a related dichloroaryl motif) , while the dihydroquinolin-2-one core provides the correct oxidation state for ubiquinone-binding site engagement. In contrast, 7,8-dichloro-1,2,3,4-tetrahydroquinolin-2-one (CAS 144485-77-8) bears a fully saturated ring, which alters both the conformational landscape and the electron distribution of the lactam moiety, likely resulting in reduced DHODH affinity.

DHODH inhibition Antimalarial Immunosuppressant

Physicochemical Differentiation: Predicted LogP and Hydrogen-Bonding Profile of 7,8-Dichloro-1,2-dihydroquinolin-2-one vs. Saturated and Hydroxylated Analogs

The predicted physicochemical properties of 7,8-dichloro-1,2-dihydroquinolin-2-one differentiate it from closely related analogs. The compound has a predicted density of 1.466 ± 0.06 g/cm³ and a boiling point of 389.4 ± 42.0 °C . The dihydroquinolin-2-one core provides one hydrogen bond donor (N–H) and one hydrogen bond acceptor (C=O), yielding a polar surface area consistent with moderate membrane permeability. In contrast, the saturated analog 7,8-dichloro-1,2,3,4-tetrahydroquinolin-2-one (CAS 144485-77-8) possesses an additional CH₂ group (MW 216.06 vs. 214.05) and a more flexible ring system . The tautomeric form 7,8-dichloroquinolin-2-ol (the fully aromatic enol tautomer) contains a hydroxyl group directly attached to the quinoline ring, which alters the hydrogen-bond donor/acceptor profile and the pKa of the heterocycle. These differences in molecular weight, ring saturation, and hydrogen-bonding capacity translate into distinct solubility, permeability, and protein-binding characteristics that affect both biochemical assay behavior and downstream lead optimization.

Physicochemical properties LogP Hydrogen bonding

Antibacterial Activity of Chloroquinoline Analogs: Contextualizing the 7,8-Dichloro Substitution Pattern in Antimicrobial SAR

A study on novel chloroquinoline analogs (Shiri et al., 2021) evaluated antibacterial activity via inhibition zone measurements at 200 μg/mL against a panel of bacterial strains . Compounds 6 and 8 in that series showed inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm against E. coli, respectively, establishing a performance benchmark for chloroquinoline derivatives . While 7,8-dichloro-1,2-dihydroquinolin-2-one was not directly tested in this study, the 7,8-dichloro substitution pattern on quinoline cores has been independently associated with antimicrobial activity in halogenated quinoline derivative patents . The dihydroquinolin-2-one oxidation state may further modulate antibacterial potency relative to fully aromatic chloroquinolines by altering electron density on the heterocyclic ring. This compound therefore represents a useful comparator or starting point for medicinal chemistry efforts aimed at optimizing the antibacterial pharmacophore within the chloroquinoline/dihydroquinolone chemical space.

Antibacterial Chloroquinoline Antimicrobial resistance

High-Value Application Scenarios for 7,8-Dichloro-1,2-dihydroquinolin-2-one in Drug Discovery and Chemical Biology


CYP11B2 Aldosterone Synthase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing aldosterone synthase (CYP11B2) inhibitors for hypertension, chronic kidney disease, or congestive heart failure can employ 7,8-dichloro-1,2-dihydroquinolin-2-one as a core scaffold for SAR expansion. The 7,8-dichloro substitution pattern is explicitly retained in the most potent patented dihydroquinolin-2-one CYP11B2 inhibitors (US 9,458,135 B2) , with elaborated analogs achieving sub-nanomolar IC₅₀ values (0.8 nM) in human CYP11B2 enzymatic assays . Procurement of this specific scaffold ensures consistency with the patent-defined pharmacophore and avoids the potency erosion associated with alternative halogenation patterns.

DHODH Inhibitor Screening for Antimalarial and Immunosuppressant Programs

The dihydroquinolin-2-one core is a validated DHODH inhibitor scaffold (US 8,703,811 B2), with quinolinone-based inhibitors achieving IC₅₀ values of 74–99 nM against Plasmodium falciparum DHODH . The 7,8-dichloro substitution aligns with the dichloroaryl motif found in potent mammalian DHODH inhibitors (e.g., CHEMBL2111978: IC₅₀ = 22 nM mouse, 40 nM rat) . Researchers can use this compound as a reference standard or starting material for generating focused DHODH inhibitor libraries targeting malaria, autoimmune diseases, or cancer.

Antibacterial Pharmacophore Exploration in Chloroquinoline Chemical Space

As a member of the chloroquinoline/dihydroquinolone class, 7,8-dichloro-1,2-dihydroquinolin-2-one can serve as a comparative probe in antibacterial SAR studies. Published chloroquinoline analogs have demonstrated inhibition zones of 11–12 mm against E. coli at 200 μg/mL , and halogenated quinoline derivatives are the subject of dedicated antimicrobial patents . The dihydroquinolin-2-one oxidation state introduces an additional variable for optimizing antibacterial potency and selectivity.

Physicochemical Reference Standard for Dihydroquinolone Library Design

With well-characterized predicted properties (MW = 214.05, density = 1.466 g/cm³, boiling point = 389.4 °C, 1 HBD, 1 HBA) , 7,8-dichloro-1,2-dihydroquinolin-2-one can function as a physicochemical benchmark for designing dihydroquinolone-focused compound libraries. Its properties can be contrasted with the saturated analog (MW = 216.06, flexible ring) to assess the impact of ring saturation on solubility, permeability, and metabolic stability in lead optimization campaigns.

Quote Request

Request a Quote for 7,8-Dichloro-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.